propyl 4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate
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Overview
Description
Propyl 4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate is a complex organic compound characterized by its unique thiazolidine core structure
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes like tyrosinase .
Mode of Action
It’s known that compounds with similar structures, such as (z)-5-(3-hydroxy-4-methoxybenzylidene)-2-iminothiazolidin-4-one (mhy773), inhibit tyrosinase, an enzyme crucial for melanin production . The compound interacts with the active site of tyrosinase, leading to its inhibition .
Biochemical Pathways
The compound likely affects the melanogenesis pathway, given its potential inhibitory effect on tyrosinase . Tyrosinase is a key enzyme in melanin synthesis, and its inhibition can lead to reduced melanin production .
Pharmacokinetics
The presence of the 3,4-dimethoxybenzyl group in similar compounds has been shown to increase the solubility and stability of the precursor .
Result of Action
The inhibition of tyrosinase by this compound could potentially lead to a decrease in melanin production . This could have implications in the treatment of hyperpigmentation disorders or in the development of skin-whitening products .
Action Environment
Environmental factors such as temperature and the presence of protons can influence the action of this compound. For instance, the 3,4-dimethoxybenzyl group, which increases the solubility and stability of similar compounds, becomes cleaved off during monolayer formation, especially at elevated temperatures (60 °C) and in the presence of protons (trifluoroacetic acid) .
Preparation Methods
Synthetic Routes and Reaction Conditions: This compound can be synthesized through multi-step organic reactions. Typically, the synthesis involves the condensation of 3,4-dimethoxybenzaldehyde with thiazolidine-2,4-dione derivatives under the influence of a base to form the desired thiazolidine ring system. The esterification of the resulting thiazolidine compound with propanol and butanoic acid is carried out under acidic conditions to yield propyl 4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate.
Industrial Production Methods: On an industrial scale, the production involves optimizing reaction conditions to maximize yield and purity. This often includes controlling temperature, solvent systems, and reaction time. Catalysts may be used to enhance the reaction efficiency.
Types of Reactions:
Oxidation: It undergoes oxidation reactions particularly at the methylene and sulfur atoms.
Reduction: It can be reduced to form a variety of alcohols or amines, depending on the reaction conditions.
Substitution: The thiazolidine ring is prone to nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like halides, amines, and thiols are typically employed.
Major Products Formed: Oxidation leads to sulfoxides and sulfones, while reduction results in alcohols or thiols depending on the agents used.
Scientific Research Applications
Chemistry: Used in the synthesis of various heterocyclic compounds due to its reactive thiazolidine core.
Biology: Studied for its antimicrobial and anticancer properties.
Industry: Utilized in the manufacture of specialty chemicals and pharmaceuticals.
Comparison with Similar Compounds
Compared to other thiazolidine derivatives, this compound is unique due to its specific substituents which enhance its pharmacological profile. Similar compounds include:
3,4-dimethoxybenzylidene derivatives
Thiazolidine-2,4-dione analogs
Propyl esters of thiazolidine compounds
These similar compounds vary in their biological activity and chemical reactivity, making propyl 4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate a unique entity in its category.
Properties
IUPAC Name |
propyl 4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO5S2/c1-4-10-25-17(21)6-5-9-20-18(22)16(27-19(20)26)12-13-7-8-14(23-2)15(11-13)24-3/h7-8,11-12H,4-6,9-10H2,1-3H3/b16-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NABJGUILWRWDGT-VBKFSLOCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)CCCN1C(=O)C(=CC2=CC(=C(C=C2)OC)OC)SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC(=O)CCCN1C(=O)/C(=C/C2=CC(=C(C=C2)OC)OC)/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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